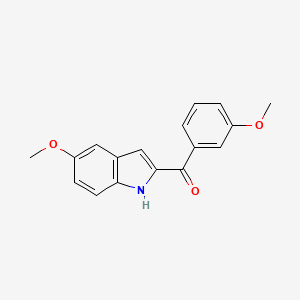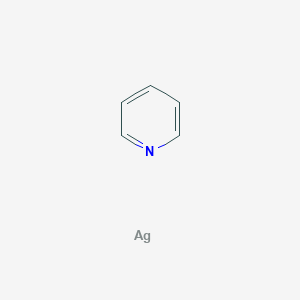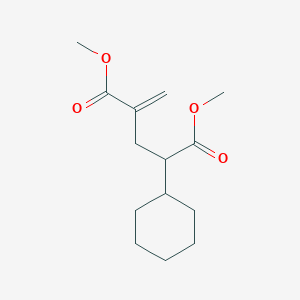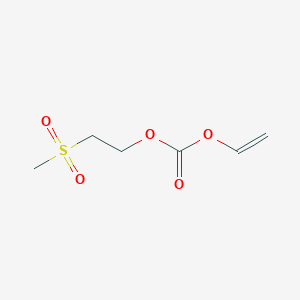![molecular formula C30H43NOS B14245008 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole CAS No. 188754-23-6](/img/structure/B14245008.png)
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole core substituted with a decyl group at the 6-position and a 4-(heptyloxy)phenyl group at the 2-position. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
The synthesis of 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution at the 6-Position: The decyl group can be introduced at the 6-position through a Friedel-Crafts alkylation reaction using decyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-(Heptyloxy)phenyl Group: The 4-(heptyloxy)phenyl group can be attached to the 2-position of the benzothiazole core via a nucleophilic aromatic substitution reaction using 4-(heptyloxy)phenylboronic acid and a palladium catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. In materials science, the compound’s electronic properties enable it to function as a semiconductor or liquid crystal, facilitating the development of advanced electronic devices.
Comparación Con Compuestos Similares
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the decyl and heptyloxy substituents, resulting in different physical and chemical properties.
6-Decyl-2-[4-(methoxy)phenyl]-1,3-benzothiazole: Similar structure but with a methoxy group instead of a heptyloxy group, leading to variations in its reactivity and applications.
2-(4-Hydroxyphenyl)benzothiazole: Contains a hydroxy group, which significantly alters its chemical behavior and potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic, steric, and hydrophobic properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
188754-23-6 |
|---|---|
Fórmula molecular |
C30H43NOS |
Peso molecular |
465.7 g/mol |
Nombre IUPAC |
6-decyl-2-(4-heptoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C30H43NOS/c1-3-5-7-9-10-11-12-14-16-25-17-22-28-29(24-25)33-30(31-28)26-18-20-27(21-19-26)32-23-15-13-8-6-4-2/h17-22,24H,3-16,23H2,1-2H3 |
Clave InChI |
AGBYFTIAXZXURA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)




![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)



